1,3-Diisopropoxybenzene
Overview
Description
1,3-Diisopropoxybenzene is an organic compound with the molecular formula C12H18O2. It is a derivative of benzene, where two isopropoxy groups are attached to the benzene ring at the 1st and 3rd positions. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diisopropoxybenzene can be synthesized through the alkylation of resorcinol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures. The general reaction scheme is as follows:
Resorcinol+2Isopropyl Bromide→this compound+2HBr
Industrial Production Methods
Industrial production of this compound involves similar alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Diisopropoxybenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields dihydroxy derivatives.
Substitution: Forms various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
1,3-Diisopropoxybenzene is utilized in several scientific fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Diisopropoxybenzene involves its interaction with various molecular targets. It can act as a substrate for enzymes, undergoing metabolic transformations that lead to the formation of active intermediates. These intermediates can interact with cellular components, influencing biological pathways and processes.
Comparison with Similar Compounds
1,3-Diisopropoxybenzene can be compared with other diisopropylbenzene derivatives:
1,2-Diisopropylbenzene: Similar structure but different positional isomer, leading to different chemical properties and reactivity.
1,4-Diisopropylbenzene: Another positional isomer with distinct applications and reactivity.
1,3-Diisopropylbenzene: Lacks the oxygen atoms present in this compound, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its isopropoxy groups, which impart specific chemical properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1,3-di(propan-2-yloxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)13-11-6-5-7-12(8-11)14-10(3)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKFSOLBSHAFDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC=C1)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450697 | |
Record name | 1,3-Diisopropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79128-08-8 | |
Record name | 1,3-Diisopropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diisopropoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,3-diisopropoxybenzene of interest in organometallic chemistry?
A1: this compound is particularly interesting due to its ability to undergo selective metalation. This means researchers can replace specific hydrogen atoms on the benzene ring with metal atoms like lithium, sodium, or potassium. [] This selectivity stems from the presence of the two isopropoxy groups, which influence the electron density of the benzene ring and direct the metalation process.
Q2: What challenges arise when using this compound derivatives to synthesize organocalcium compounds?
A2: The research highlights the complexities encountered when attempting to synthesize bis(2,6-diisopropoxyphenyl)calcium via salt metathesis reactions. [] While reacting 2,6-diisopropoxyphenylpotassium with calcium iodide led to the formation of [{(iPrO)2C6H3}3Ca]–K+, an arylcalcate complex, using 2,6-diisopropoxyphenylsodium with calcium iodide yielded an undefined mixture of products. []
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